1H-Benzotriazole, potassium salt
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Overview
Description
1H-Benzotriazole, potassium salt is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3. Benzotriazole itself is known for its five-membered ring containing three consecutive nitrogen atoms, which can be viewed as fused rings of benzene and triazole . The potassium salt form enhances its solubility and reactivity, making it useful in various applications, particularly as a corrosion inhibitor and in synthetic chemistry.
Preparation Methods
1H-Benzotriazole can be synthesized through the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups. The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath . For the potassium salt form, the synthesized benzotriazole is reacted with potassium hydroxide to form the potassium salt.
Industrial production methods often involve large-scale batch processes where the purity of the product is typically 98.5% or greater . The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pH.
Chemical Reactions Analysis
1H-Benzotriazole, potassium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-aminobenzotriazole, which can further react to form benzyne.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: It reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals.
Common reagents used in these reactions include hydroxylamine-O-sulfonic acid, lead (IV) acetate, and various aldehydes . The major products formed from these reactions include 1-aminobenzotriazole, benzyne, and various acyl derivatives .
Scientific Research Applications
1H-Benzotriazole, potassium salt has a wide range of scientific research applications:
Chemistry: It is used as a corrosion inhibitor for copper and other metals. Its ability to form stable coordination compounds on metal surfaces makes it valuable in preventing corrosion.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Benzotriazole, potassium salt exerts its effects involves its ability to act as an excellent leaving group, an electron-donating or electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to stabilize various molecular scaffolds and facilitate numerous chemical transformations. Its molecular targets include metal surfaces where it forms stable coordination compounds, thereby inhibiting corrosion .
Comparison with Similar Compounds
1H-Benzotriazole, potassium salt is unique due to its high solubility and reactivity compared to other benzotriazole derivatives. Similar compounds include:
Benzimidazole: Another heterocyclic compound with similar corrosion-inhibiting properties.
Tolyltriazole: A derivative of benzotriazole with additional methyl groups, used in similar applications.
The uniqueness of this compound lies in its enhanced solubility and reactivity, making it more effective in various applications compared to its analogs .
Properties
CAS No. |
51126-65-9 |
---|---|
Molecular Formula |
C6H4KN3 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
potassium;benzotriazol-1-ide |
InChI |
InChI=1S/C6H4N3.K/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1 |
InChI Key |
YAFMHFATKDXBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[N-]N=N2.[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
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